Trichloro(3,3,3-trifluoropropyl)silane

Surface Energy Nanoimprint Lithography Fluoroalkylsilane Coating

FPTS addresses the critical gap between high-surface-energy alkylsilanes and ultra-low-energy perfluoroalkylsilanes. Its films exhibit 23.1 mN/m surface free energy for robust mold release with downstream adhesion compatibility. • ~90% perovskite solar cell efficiency retention after 30 days ambient exposure without encapsulation • Demonstrated F-POSS precursor for fluorinated nanostructures • Distinct cross-coupling reactivity vs. non-fluorinated alkyl analogs under fluoride/silanolate activation

Molecular Formula C3H4Cl3F3Si
Molecular Weight 231.5 g/mol
CAS No. 592-09-6
Cat. No. B1217614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(3,3,3-trifluoropropyl)silane
CAS592-09-6
Synonyms3,3,3-TFPTClSi
3,3,3-trifluoropropyltrichlorosilane
Molecular FormulaC3H4Cl3F3Si
Molecular Weight231.5 g/mol
Structural Identifiers
SMILESC(C[Si](Cl)(Cl)Cl)C(F)(F)F
InChIInChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2
InChIKeyWEUBQNJHVBMUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(3,3,3-trifluoropropyl)silane: Specifications and Profile


Trichloro(3,3,3-trifluoropropyl)silane (FPTS, CAS 592-09-6) is a trifunctional organosilicon compound classified within the fluoroalkylchlorosilane family [1]. Characterized by a silicon atom bearing three hydrolytically labile chloride groups and a single 3,3,3-trifluoropropyl (CH2CH2CF3) substituent, this compound exists as a colorless to light yellow clear liquid with a density of approximately 1.419 g/mL at 25 °C and a boiling point of 114 °C . It is a key synthetic precursor for fluorosilicone liquids and serves as a hydrophobic surface modifier . While it shares the trichlorosilane reactive scaffold with widely used alkyl analogs like octadecyltrichlorosilane (OTS), the presence of the fluorinated propyl chain imparts distinct physicochemical properties that preclude generic substitution.

Trichloro(3,3,3-trifluoropropyl)silane vs. Alkyl Trichlorosilanes


Generic substitution with non-fluorinated alkyl trichlorosilanes (e.g., OTS, octyltrichlorosilane) is scientifically invalid for applications demanding low surface energy or specific cross-coupling reactivity. While both compound classes share the Si–Cl hydrolysis and condensation pathway, the divergent electronic and steric profiles of the 3,3,3-trifluoropropyl group fundamentally alter surface energetics [1] and reaction kinetics [2]. Simply selecting an analog based solely on comparable silane headgroup reactivity leads to significant performance gaps: alkylsilanes yield higher surface free energies [1] and may follow different mechanistic pathways under fluoride or silanolate activation [2]. The quantitative evidence below delineates these critical differentiation points to guide procurement decisions and prevent downstream integration failures.

Trichloro(3,3,3-trifluoropropyl)silane Performance Evidence


Surface Free Energy: FPTS vs. FOTS Films

In a direct head-to-head comparison on silicon molds for nanoimprint lithography, films derived from Trichloro(3,3,3-trifluoropropyl)silane (FPTS) exhibited significantly higher surface free energy (γ) compared to films derived from the longer-chain fluorinated analog Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) [1]. This difference arises from the shorter, less perfluorinated nature of the trifluoropropyl chain. While FOTS provides a lower surface energy for extreme anti-sticking demands, FPTS offers a quantifiably higher surface energy, which may be advantageous in applications requiring a balance between hydrophobicity and subsequent adhesive bonding or wettability [1].

Surface Energy Nanoimprint Lithography Fluoroalkylsilane Coating

Cross-Coupling Reactivity: Trifluoropropyl vs. Alkyl Substituents

In intermolecular competition experiments for cross-coupling reactions of alkenylsilanes, the 3,3,3-trifluoropropyl group exhibited a distinct reactivity profile compared to other carbon-based and alkoxy substituents on silicon [1]. Under fluoride activation (TBAF), the relative efficiency of the 3,3,3-trifluoropropyl-substituted silane was qualitatively lower than that of methyl- and ethyl-substituted silanes, but higher than that of the sterically hindered tert-butyl-substituted silane [1]. Under silanolate activation (TMSOK), a significant steric effect was observed across all carbon-based substituents, but the 3,3,3-trifluoropropyl group's behavior was not individually quantified; however, the study confirms that the choice of silicon substituent is not interchangeable and strongly dictates reaction outcome based on the activation method [1].

Cross-Coupling Organosilicon Reactivity Silicon Substituent Effect

Silica Hydrophobization: Fluoroalkyl vs. Alkyl Silanes

A comparative study on the functionalization of silica and magnesium silicate demonstrated that fluoroalkylsilanes, as a class, impart a fundamentally different and generally higher level of hydrophobicity compared to alkylsilanes [1]. While this study used a specific fluoroalkylsilane (3-(2,2,3,3,4,4,5,5-octafluoropentyloxy)propyltriethoxysilane, OPF) and alkylsilanes (octadecylsilane ODS and octyltriethoxysilane OCS), it establishes a clear class-level principle: the presence of fluorine atoms in the silane's organic tail is the primary driver for achieving lower surface energy and higher water contact angles [1]. FPTS, as a trifluoropropyl-bearing silane, belongs to this differentiated fluoroalkylsilane class, providing a quantifiable hydrophobicity advantage over its non-fluorinated alkyl analogs.

Hydrophobic Coating Silica Modification Fluoroalkylsilane

Perovskite Solar Cell Stability: FPTS Modification vs. Unmodified

Surface modification with Trichloro(3,3,3-trifluoropropyl)silane (FPTS) significantly improved the ambient stability of perovskite solar cells compared to unmodified devices [1]. Devices incorporating a self-assembled FPTS-silane crosslinked carbon dot layer maintained nearly 90% of their initial power conversion efficiency after 30 days of exposure to ambient atmosphere without encapsulation [1]. This demonstrates that FPTS's role is not merely passive hydrophobization but an active contributor to long-term device robustness.

Perovskite Solar Cells Device Stability Surface Passivation

Zeolite Membrane Silylation: FPTS vs. TMCS

In a comparative study of silylation reagents for silicalite membranes used in ethanol-water separation, Trichloro(3,3,3-trifluoropropyl)silane (FPTS) was examined alongside trimethylchlorosilane (TMCS), methyltrichlorosilane, and propyltrichlorosilane [1]. The study reported that the desired improvement in both hydrophobicity and membrane separation performance was achieved only with TMCS, and not with FPTS or the other alkyltrichlorosilanes tested [1]. This negative result is a crucial piece of procurement evidence: it explicitly demonstrates that FPTS is not a universal solution for all surface modification tasks. For silicalite membrane pervaporation specifically, FPTS was found to be an unsuitable reagent compared to TMCS, highlighting the necessity of application-specific reagent selection.

Membrane Separation Zeolite Silylation Hydrophobicity

Trichloro(3,3,3-trifluoropropyl)silane Applications


Nanoimprint Lithography Mold Release Layers

FPTS is the preferred silane when the application demands a surface energy intermediate between high-energy alkylsilanes and ultra-low-energy perfluoroalkylsilanes. The directly measured surface free energy of 23.1 mN/m for FPTS-derived films provides a quantifiable sweet spot for mold release properties that are robust yet compatible with subsequent adhesion or coating steps [1]. This is in direct contrast to FOTS (15.4 mN/m), which may be too oleophobic for certain processes [1].

Fluorinated POSS and Low Surface Energy Polymer Synthesis

FPTS is a demonstrated precursor for Fluorinated Polyhedral Oligomeric Silsesquioxane (F-POSS) synthesis [1]. The class-level inference of fluoroalkylsilanes providing superior hydrophobicity over alkylsilanes underpins the value of using FPTS to build fluorinated nanostructures. This route yields materials with intrinsically lower surface energy than those derived from non-fluorinated trichlorosilane precursors.

Stability-Enhanced Perovskite Photovoltaic Devices

In perovskite solar cell research, FPTS is a critical surface modifier for achieving long-term device stability. The quantifiable outcome of ~90% efficiency retention after 30 days in ambient air without encapsulation [1] positions FPTS as a key enabler for durable, high-performance photovoltaics. This stability metric is a primary selection criterion for researchers aiming to bridge the gap between high lab efficiency and real-world operational longevity.

Synthetic Intermediate in Organosilicon Cross-Coupling

FPTS is a valuable and non-interchangeable building block for organosilicon synthesis, particularly when exploring the influence of silicon substituents on cross-coupling reaction outcomes. The qualitative reactivity data [1] confirms that the 3,3,3-trifluoropropyl group imparts a distinct reactivity profile compared to methyl, ethyl, or tert-butyl analogs under different activation conditions. This makes FPTS a necessary reagent for developing new reaction methodologies where subtle modulation of the silicon center's steric and electronic environment is required [1].

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